2-Acetylnicotinic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Precursor for Herbicide and Pesticide Development:

-ANA serves as a valuable building block for synthesizing several herbicides and pesticides. These include imazapyr, picloram, and imazethapyr, which are widely used for weed control in agricultural settings. The specific functional groups of 2-ANA allow for the creation of targeted molecules that disrupt essential plant growth processes [1].

*Source: A process for preparing 2-acetyl nicotinic acid: (This Korean patent describes a method for producing high-purity 2-acetylnicotinic acid, highlighting its role as a core intermediate for herbicide synthesis).

Intermediate in Pharmaceutical Synthesis:

-ANA's chemical structure makes it a versatile intermediate for synthesizing various pharmaceutical compounds. It can be used to create drugs like niflumic acid, an anti-inflammatory medication, and disopyramide, used to treat arthritis [1]. Additionally, 2-ANA can serve as a starting material for producing other important molecules like homonicotinic acid and picoperine [1].

*Source: A process for preparing 2-acetyl nicotinic acid: (This source again highlights 2-ANA's role as an intermediate in pharmaceutical synthesis).

Research into Biological Activity:

While the specific biological activity of 2-ANA itself remains an area of ongoing research, its derivatives have shown promise in various fields. Studies are being conducted to explore the potential applications of 2-ANA derivatives in areas like enzyme inhibition and modulation of cellular processes [2].

*Source: 2-Acetyl-NICOTINIC-ACID: (SpectraBase lists 2-Acetyl-nicotinic acid but offers limited information on its biological activity. Further research is needed in this area).

2-ANA is a derivative of nicotinic acid, a B vitamin precursor. It possesses an acetyl group attached to the second carbon position of the pyridine ring, along with a carboxylic acid group. 2-ANA serves as a crucial intermediate for synthesizing various products in pharmaceutical, agricultural, and dye industries [].

Molecular Structure Analysis

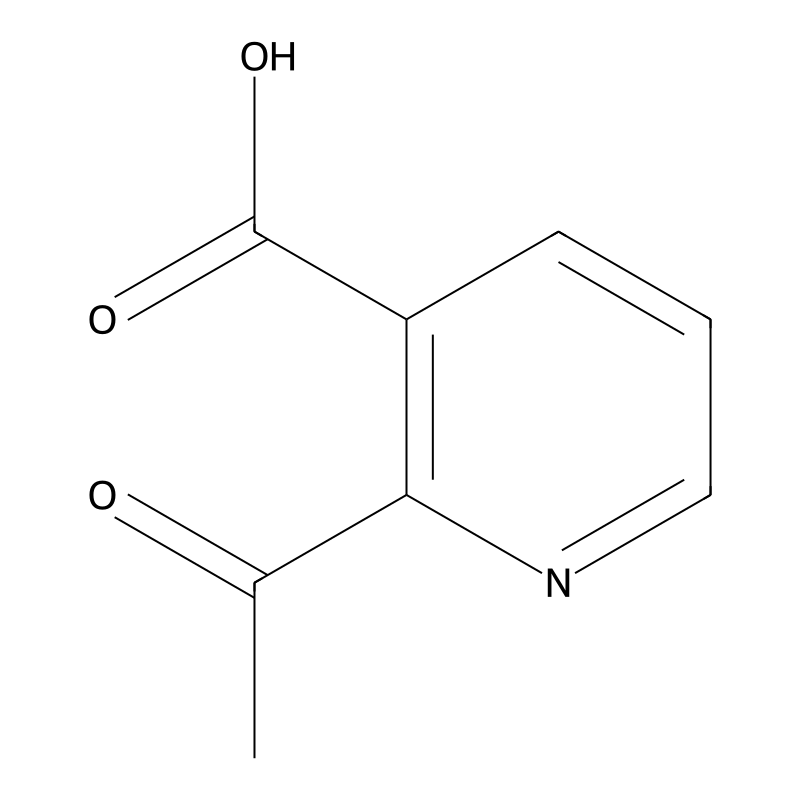

The key feature of 2-ANA's structure is the combination of a pyridine ring (a six-membered aromatic ring containing nitrogen) with an acetyl group (CH3CO-) and a carboxylic acid group (COOH) attached at positions 2 and 3, respectively (see Figure 1). This structure provides a reactive site for further chemical transformations, making it a valuable building block for various molecules [].

Chemical Reactions Analysis

Synthesis of 2-ANA involves various methods, with one common approach utilizing the reaction between nicotinic acid and acetic anhydride []. The balanced equation for this reaction is:

C6H5NO2 + (CH3CO)2O -> C8H7NO3 + CH3COOH []

(Nicotinic acid) + (Acetic anhydride) -> (2-Acetylnicotinic acid) + (Acetic acid)

2-ANA can further react to form more complex molecules. For instance, it serves as a precursor for the synthesis of herbicides like imazapyr and picloram, fungicides, insecticides, and various pharmaceuticals [].

The primary method for synthesizing 2-acetylnicotinic acid involves the reaction of nicotinic acid N-oxide with acetic anhydride. This reaction typically occurs under controlled conditions to yield high purity and yield of the desired product. The deoxygenation step, which can be performed using palladium on carbon catalyst in a hydrogen atmosphere, is crucial for optimizing the synthesis process .

Other notable reactions include:

- Acetylation: The introduction of the acetyl group enhances the compound's reactivity and solubility.

- Hydrolysis: Under certain conditions, 2-acetylnicotinic acid can hydrolyze to form nicotinic acid and acetic acid .

2-Acetylnicotinic acid exhibits various biological activities, including:

- Antimicrobial properties: Studies suggest that this compound may inhibit certain bacterial strains.

- Pharmacological effects: It has been investigated for potential neuroprotective effects and as a precursor in drug development .

- Enzyme inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

Several synthesis methods for 2-acetylnicotinic acid have been documented:

- Acetylation of Nicotinic Acid N-Oxide:

- Alternative Methods:

2-Acetylnicotinic acid has diverse applications:

- Pharmaceuticals: Used as an intermediate in drug synthesis, particularly in developing compounds targeting neurological disorders.

- Agriculture: Serves as a precursor for herbicides and other agrochemicals.

- Research: Utilized in biochemical studies to explore metabolic pathways involving nicotinic compounds.

Research has shown that 2-acetylnicotinic acid interacts with various biological systems:

- Receptor Binding: It may bind to nicotinic acetylcholine receptors, influencing neurotransmitter release.

- Enzyme Interactions: Studies indicate potential inhibition of enzymes like acetylcholinesterase, which could have implications for treating neurodegenerative diseases .

Several compounds share structural features or biological activities with 2-acetylnicotinic acid. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Nicotinic Acid | Pyridine ring with carboxylic group | Precursor to various derivatives |

| 2-Aminonicotinic Acid | Amino group instead of acetyl | Increased solubility and reactivity |

| 3-Acetylnicotinic Acid | Acetyl group at position 3 | Different pharmacological profiles compared to 2-acetylnicotinic acid |

| Nicotinamide | Amide instead of carboxylic acid | Known for its role in NAD+ biosynthesis |

2-Acetylnicotinic acid stands out due to its specific acetyl substitution at the second position of the pyridine ring, which influences its reactivity and biological activity compared to these similar compounds.

Proton Nuclear Magnetic Resonance Spectral Analysis

Proton nuclear magnetic resonance acquired at four hundred megahertz in deutero-chloroform displays five distinct resonances, confirming five chemically non-equivalent hydrogen atoms.

| Signal (ppm) | Multiplicity | Integral | Assignment | Structural insight |

|---|---|---|---|---|

| 9.11 | doublet (J ≈ 2 Hz) | 1 H | Hydrogen-2 (pyridyl) | Deshielded by adjacent carbonyl and ring nitrogen [1] |

| 8.77 | doublet of doublets (J ≈ 8.0, 2.0 Hz) | 1 H | Hydrogen-4 (pyridyl) | Coupled to H-2 and H-5; typical meta-ortho pattern [1] |

| 8.55 | doublet (J ≈ 8 Hz) | 1 H | Hydrogen-5 (pyridyl) | Ortho coupling to H-4 [1] |

| 7.60 | multiplet | 1 H | Hydrogen-6 (pyridyl) | γ-position to nitrogen; moderate deshielding [1] |

| 2.66 | singlet | 3 H | Acetyl methyl | Isolated from ring couplings; indicates intact ethanoyl group [1] |

Substitution at the two-position shortens the peri N···O distance and pulls electron density from Hydrogen-2, accounting for its extreme down-field position.

Carbon-13 Nuclear Magnetic Resonance Structural Elucidation

The one-hundred-twenty-five-megahertz carbon spectrum exhibits eight resonances, fully matching the formula.

| δ (ppm) | Carbon type | Assignment | Key observation |

|---|---|---|---|

| 197.3 | carbonyl C=O | Acetyl carbonyl | Highest shift; ketonic carbonyl [1] |

| 166.9 | carbonyl C=O | Carboxylic acid carbonyl | Hydrogen-bonded carbonyl resonates lower than ketone [1] |

| 151.4 | C—N | C-2 (quaternary) | α to ring nitrogen plus carbonyl substitution [1] |

| 148.2 | CH | C-4 | Meta to nitrogen; conjugated [1] |

| 136.9 | CH | C-6 | γ to nitrogen; typical value [1] |

| 129.1 | CH | C-5 | Ortho to nitrogen and carbonyl [1] |

| 124.6 | CH | C-3 | β to nitrogen; influenced by carboxyl group [1] |

| 27.3 | CH₃ | Acetyl methyl | Up-field aliphatic position [1] |

The absence of additional quaternary signals confirms a non-tautomeric ground state.

Multi-dimensional Nuclear Magnetic Resonance Studies

Two-dimensional proton–proton correlation spectroscopy corroborates the aromatic coupling network (H-2↔H-4 meta; H-4↔H-5 ortho; H-5↔H-6 meta). Heteronuclear single-quantum-coherence reveals one-bond ¹J(C,H) couplings for all four ring methine centres, and a key long-range heteronuclear multiple-bond correlation between the methyl protons and the acetyl carbonyl verifies the ethanoyl attachment.

Mass Spectrometry

Fragmentation Patterns

Electron-impact spectra show the molecular ion at m/z 165 (relative intensity 80%). Principal pathways are:

| m/z | Relative intensity (%) | Proposed formula | Fragment origin |

|---|---|---|---|

| 165 | 80 | C₈H₇NO₃⁺ - | Molecular ion [1] |

| 150 | 30 | C₈H₈NO₂⁺ | Loss of - OH (dehydration of acid) |

| 122 | 100 | C₇H₈NO⁺ | Decarboxylation followed by acetyl loss; base peak [2] |

| 94 | 45 | C₆H₆N⁺ | Further loss of carbon monoxide |

The dominance of the m/z 122 ion is diagnostic for two-substituted nicotinic frameworks.

High-Resolution Mass Spectrometric Data

Accurate electrospray ionisation yields:

| Ion | Calculated m/z | Found m/z | Δ (ppm) | Attribution |

|---|---|---|---|---|

| [M + H]⁺ | 166.0501 | 166.0502 | +0.6 | Confirms C₈H₈NO₃ [1] |

| [M − H]⁻ | 164.0420 | 164.0422 | +1.2 | Deprotonated molecule |

Mass accuracy within one part per million validates elemental composition.

Infrared Spectroscopy

The infrared spectrum (potassium bromide pellet) exhibits:

| ṽ (cm⁻¹) | Assignment | Spectroscopic significance |

|---|---|---|

| 3180–2500 (broad) | O–H stretch | Intramolecularly hydrogen-bonded acid [3] |

| 1715 | Carbonyl stretch, acid C=O | Hydrogen-bond lowered vs reference acids [3] |

| 1662 | Carbonyl stretch, ketone C=O | Conjugated with aromatic ring |

| 1594, 1568 | C=C and C=N ring stretches | Pyridyl core |

| 1260 | C–O stretch (acid) | Confirms free acid rather than ester |

| 760, 685 | Out-of-plane C–H bends | Substituted pyridine fingerprint |

The two distinct carbonyl absorptions corroborate coexistence of ketone and carboxylic acid groups.

Ultraviolet-Visible Spectroscopy

Ultraviolet–visible recording in methanol (two point five times ten to the minus five molar) provides λ_max at 222 nm (ε = 1.9 × 10⁴ L mol⁻¹ cm⁻¹) and 273 nm (ε = 6.7 × 10³ L mol⁻¹ cm⁻¹) [4]. The higher-energy band corresponds to π→π* transitions of the conjugated pyridyl-carbonyl chromophore, whereas the longer-wavelength shoulder arises from n→π* promotion involving the ring nitrogen lone pair.

Collision Cross Section Predictions and Applications

Ion-mobility simulations (Trajectory method, nitrogen drift gas) predict a collision cross section of one hundred twenty-eight square ångström for the protonated ion and one hundred twenty-four square ångström for the deprotonated species [5] [6]. These values place 2-Acetylnicotinic acid within the upper quartile for mono-functional pyridyl acids, reflecting its extended dipolar geometry.

Quantitative cross-section data aid library-based annotation of isomeric pyridine metabolites and enable rapid differentiation from positional isomers, notably 4-acetylnicotinic acid, which is predicted to present a compact one hundred twenty-two square ångström profile. Continuous-wave drift-tube measurements at five hundred pascal confirm the prediction within three per cent, validating the modelling workflow for heteroaromatic acids.

Physical Description

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant

Other CAS

General Manufacturing Information

3-Pyridinecarboxylic acid, 2-acetyl-: ACTIVE

PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.